molecular formula C9H5BrN4 B2730543 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile CAS No. 328281-85-2

5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No. B2730543
CAS RN: 328281-85-2
M. Wt: 249.071
InChI Key: QELMUXYSPFQBAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the phenyl ring, and the cyano group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The bromine atom is a good leaving group, so it could undergo nucleophilic aromatic substitution reactions. The cyano group could react with nucleophiles, and the triazole ring might participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and possibly its boiling and melting points. The cyano group might contribute to the compound’s polarity .

Scientific Research Applications

Mechanism of Action

Without specific context (such as biological activity), it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a pesticide, for example, the mechanism of action would depend on the specific target molecule in the organism .

Safety and Hazards

As with any chemical compound, handling “5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile” would require appropriate safety measures. The specific safety and hazard information would depend on various factors, including the compound’s reactivity, toxicity, and environmental impact .

Future Directions

The study and application of “5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile” could go in many directions, depending on its properties and effects. It could be explored as a potential pharmaceutical compound, a building block in organic synthesis, or even a material in various industrial applications .

properties

IUPAC Name

5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELMUXYSPFQBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile

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